Ca2+ channel agonist 1

Description

Properties

IUPAC Name |

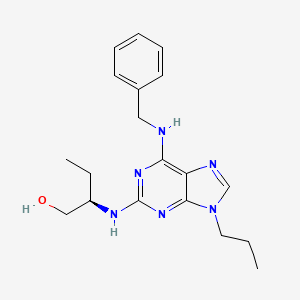

(2R)-2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-3-10-25-13-21-16-17(20-11-14-8-6-5-7-9-14)23-19(24-18(16)25)22-15(4-2)12-26/h5-9,13,15,26H,3-4,10-12H2,1-2H3,(H2,20,22,23,24)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXPLOHGQSEPEM-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bay K8644, a Prototypical L-type Ca2+ Channel Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of Bay K8644, a dihydropyridine derivative and a potent L-type Ca2+ channel agonist. By stabilizing the open state of the channel, Bay K8644 facilitates Ca2+ influx, leading to a positive inotropic effect in cardiac muscle and vasoconstriction in smooth muscle. This document summarizes key quantitative data, details common experimental protocols used to characterize its activity, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

Bay K8644 is a structural analog of the dihydropyridine class of L-type Ca2+ channel blockers but exhibits opposing, agonistic effects. Its primary mechanism of action involves binding to the L-type Ca2+ channel, a voltage-gated ion channel, and promoting its open conformation. This leads to a prolonged influx of extracellular Ca2+ into the cell upon membrane depolarization.

The (S)-(-) enantiomer of Bay K8644 is the active agonist, while the (R)-(+) enantiomer acts as an antagonist. The racemic mixture, commonly referred to as Bay K8644, exhibits a net agonistic effect. The binding site for Bay K8644 is believed to be on the α1 subunit of the L-type Ca2+ channel, similar to other dihydropyridines.

The agonistic action of Bay K8644 is characterized by several key effects on channel gating kinetics:

-

Prolongation of Channel Open Time: Bay K8644 significantly increases the mean open time of the L-type Ca2+ channel.[1]

-

Shift in Voltage-Dependence of Activation: The drug shifts the voltage-dependence of channel activation to more negative membrane potentials, meaning the channel is more likely to open at lower levels of depolarization.[2]

-

Increased Inward Ca2+ Current: The culmination of these effects is a significant increase in the macroscopic inward Ca2+ current during an action potential.

This enhanced Ca2+ influx has profound physiological consequences, including increased contractility of cardiac and smooth muscle.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Bay K8644.

| Parameter | Value | Cell Type/Tissue | Reference |

| EC50 | 17.3 nM | Not specified | [3] |

| IC50 (as racemate) | 17.3 nM | L-type Ca2+ channel | [4] |

| KD | 4.3 nM | Atrial myocytes | [2] |

| Hill Coefficient | 1.25 | Atrial myocytes | [2] |

| Association Rate Constant (kon) | ~5 x 10^6 M-1s-1 | Atrial myocytes | [2] |

| Dissociation Time Constant (τoff) | ~50-70 s | Atrial myocytes | [2] |

| Effect | Observation | Conditions | Cell Type/Tissue | Reference |

| Peak Current Increase | Dose-dependent increase | 1 to 30 nM | Atrial myocytes | [2] |

| Shift in Current Activation | ~23 mV to more negative potentials | Not specified | Atrial myocytes | [2] |

| Action Potential Duration | Increased | Not specified | Calf ventricular muscle and Purkinje fibers | [5] |

| Twitch Tension | Increased | ~0.5 Hz stimulation | Guinea pig atria | [5] |

| L-type Ca2+ Current Density | Increased | 1 µM Bay K8644 | Newborn rat ventricular cardiomyocytes | [3] |

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is used to measure the effect of Bay K8644 on whole-cell L-type Ca2+ currents in isolated cardiomyocytes.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from animal hearts (e.g., guinea pig, rat) by enzymatic digestion.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used for recording.

-

Pipette Solution (Internal): A typical internal solution contains (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, adjusted to pH 7.2 with CsOH.

-

External Solution (Bath): A typical external solution contains (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH. Na+ and K+ currents are blocked to isolate Ca2+ currents.

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the availability of Ca2+ channels.

-

Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit Ca2+ currents.

-

Record baseline currents.

-

Perfuse the cell with the external solution containing Bay K8644 at the desired concentration.

-

Repeat the voltage-step protocol to record Ca2+ currents in the presence of the agonist.

-

-

Data Analysis: Analyze the current-voltage (I-V) relationship, activation and inactivation kinetics, and the dose-response relationship for Bay K8644.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (KD) of Bay K8644 to its receptor on the L-type Ca2+ channel.

Methodology:

-

Membrane Preparation: Prepare membrane fractions from a tissue rich in L-type Ca2+ channels (e.g., cardiac muscle, brain cortex). This involves homogenization and centrifugation steps to isolate the membrane proteins.

-

Radioligand: Use a radiolabeled dihydropyridine antagonist, such as [3H]nitrendipine or [3H]PN200-110, as the tracer.

-

Binding Reaction:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled Bay K8644 (as the competitor).

-

The incubation is typically carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand using rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (Bay K8644) concentration. Fit the data to a one-site or two-site binding model to determine the IC50 value, which can then be used to calculate the Ki (an estimate of the KD) using the Cheng-Prusoff equation.

Visualizations

Caption: Signaling pathway of Bay K8644 action.

Caption: Experimental workflow for whole-cell patch-clamp.

Caption: Experimental workflow for radioligand binding assay.

References

- 1. pnas.org [pnas.org]

- 2. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of L-Type Calcium Channel Agonists: A Technical Guide Focused on 1,4-Dihydropyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of L-type calcium channel agonists, with a primary focus on the well-characterized 1,4-dihydropyridine (DHP) class of compounds. The prototypical L-type Ca2+ channel agonist, Bay K8644, will be used as a central example to elucidate the key structural motifs required for agonist activity. This document details the experimental protocols for assessing compound activity and visualizes the associated signaling pathways and experimental workflows.

Introduction to L-Type Calcium Channels and Their Agonists

Voltage-gated calcium channels are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. L-type calcium channels (LTCCs), a subtype of voltage-gated calcium channels, are the primary targets of the dihydropyridine class of drugs, which includes both antagonists (e.g., nifedipine) and agonists (e.g., Bay K8644). While LTCC antagonists are widely used in the treatment of hypertension and angina, LTCC agonists are invaluable research tools for studying the physiological roles of these channels.

The compound (±)-Bay K8644 is a racemic mixture, with the (S)-(-)-enantiomer acting as a potent LTCC agonist and the (R)-(+)-enantiomer acting as an antagonist. This stereoselectivity highlights the specific structural requirements for modulating LTCC activity. Bay K8644 and its analogs act by increasing the open probability of the channel, leading to an influx of Ca2+ into the cell.

Core Structure-Activity Relationships of 1,4-Dihydropyridine Agonists

The agonist activity of 1,4-dihydropyridine derivatives is dictated by specific structural features. The core 1,4-DHP ring is essential for activity, with various substitutions at different positions modulating the potency and efficacy.

Key SAR findings for 1,4-DHP derivatives indicate that:

-

Ester groups at the 3- and 5-positions are highly effective for activity.[1][2]

-

An aryl group at the 4-position of the 1,4-DHP ring is a fundamental requirement for optimal activity.[1][2]

-

The position and nature of electron-withdrawing groups on the phenyl ring at the 4-position influence the receptor-binding activity.[1][2]

Quantitative SAR Data

The following table summarizes the structure-activity relationship for a series of 1,4-dihydropyridine derivatives based on their inhibitory concentration (IC50) for binding to 1,4-DHP calcium channel antagonist receptors in rat brain. While these compounds are described as antagonists in the cited study, the SAR principles for receptor binding are relevant for understanding the structural requirements for both agonist and antagonist activity within the same chemical scaffold. A study of 124 synthesized 1,4-DHP derivatives showed that sixteen of them inhibited specific (+)-[3H]PN 200-110 binding in a concentration-dependent manner, with IC50 values ranging from 0.43 to 3.49 microM.[1]

| Compound ID | 4-Aryl Substituent | C3-Ester | C5-Ester | IC50 (µM) |

| 54 | 2-Nitrophenyl | Methyl | Methyl | [Data not fully available in snippets] |

| 68 | 3-Nitrophenyl | Ethyl | Methyl | [Data not fully available in snippets] |

| 69 | 3-Nitrophenyl | Ethyl | Ethyl | [Data not fully available in snippets] |

| 80 | 2-Chlorophenyl | Methyl | Propyl | [Data not fully available in snippets] |

| 85 | 4-Chlorophenyl | Isopropyl | Methyl | [Data not fully available in snippets] |

| Note: The specific IC50 values for each compound were part of a larger dataset in the source publication and are not fully detailed in the available abstracts. The table illustrates the structural variations within the series of compounds studied. |

Experimental Protocols

The evaluation of Ca2+ channel agonist activity relies on precise and reproducible experimental protocols. The two primary methods for assessing the activity of compounds like Bay K8644 and its analogs are electrophysiology (specifically, the patch-clamp technique) and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in single cells, providing detailed information about the effects of a compound on channel gating and conductance.

Objective: To measure L-type Ca2+ currents in a voltage-clamped cell and determine the effect of a test compound.

Materials:

-

Cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the Cav1.2 subunit, or primary cardiomyocytes).

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B with Digidata 1440A).

-

Micropipette puller and polisher.

-

Borosilicate glass capillaries.

-

Extracellular (bath) solution (in mmol/L): 137 NaCl, 1.8 CaCl2, 25 CsCl, 0.5 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

-

Intracellular (pipette) solution (in mmol/L): 120 CsCl, 10 BAPTA, 1 EGTA, 1 MgCl2, 1 Na2GTP, 5 phosphocreatine, and 10 HEPES (pH 7.2).

-

Test compound stock solution (e.g., Bay K8644 in DMSO).

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a final resistance of 2-5 MΩ when filled with the intracellular solution.

-

Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV to ensure the channels are in a closed state.

-

Data Acquisition:

-

Apply a prepulse to -40 mV to inactivate fast Na+ channels.

-

Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit Ca2+ currents.

-

Record the resulting inward Ca2+ currents.

-

-

Compound Application: After establishing a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound at the desired concentration.

-

Post-Compound Recording: Repeat the voltage-step protocol to measure the effect of the compound on the Ca2+ currents.

-

Data Analysis: Analyze the current-voltage relationship, activation and inactivation kinetics, and dose-response curves for the test compound.

Intracellular Calcium Imaging

This method utilizes fluorescent Ca2+ indicators to visualize and quantify changes in intracellular Ca2+ concentration in a population of cells or at the single-cell level.

Objective: To measure changes in intracellular Ca2+ concentration in response to the application of a Ca2+ channel agonist.

Materials:

-

Cells expressing L-type calcium channels.

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

Fluorescence microscope with an appropriate filter set and a digital camera, or a microplate reader.

-

Test compound stock solution.

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

-

Dye Loading:

-

Prepare a loading solution containing the Ca2+ indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (to aid in dye solubilization) in HBSS.

-

Remove the cell culture medium and wash the cells with HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells with HBSS to remove excess dye and allow 30 minutes for the AM ester groups to be cleaved by intracellular esterases, trapping the active form of the dye inside the cells.

-

Imaging:

-

Mount the dish or plate on the microscope stage or place it in the plate reader.

-

Acquire a baseline fluorescence signal.

-

Add the test compound (e.g., Bay K8644) to the cells.

-

Record the change in fluorescence intensity over time. For Fluo-4, an increase in fluorescence corresponds to an increase in intracellular Ca2+.

-

-

Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) to determine the cellular response to the agonist. Calculate dose-response curves to determine the EC50 of the compound.

Signaling Pathways and Experimental Workflows

The activation of L-type calcium channels by agonists like Bay K8644 initiates a cascade of intracellular events. The primary consequence is an increase in intracellular calcium concentration, which then acts as a second messenger to regulate various cellular processes.

Downstream Signaling of LTCC Activation

Caption: Downstream signaling cascade following activation of L-type calcium channels by a dihydropyridine agonist.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for a novel series of Ca2+ channel agonists involves a logical progression from chemical synthesis to biological evaluation.

Caption: A typical experimental workflow for the structure-activity relationship (SAR) study of novel Ca2+ channel agonists.

Conclusion

The structure-activity relationship of 1,4-dihydropyridine Ca2+ channel agonists is well-defined, with the 1,4-DHP ring and specific substitutions at the C3, C4, and C5 positions being critical for activity. The use of robust experimental techniques such as whole-cell patch-clamp electrophysiology and intracellular calcium imaging is essential for the accurate determination of compound potency and efficacy. The insights gained from SAR studies are crucial for the design of novel chemical probes to investigate the physiological and pathological roles of L-type calcium channels and for the development of new therapeutic agents.

References

In Vitro Characterization of Ca2+ Channel Agonist 1 (CCA1) in Primary Neurons: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a novel hypothetical compound, Ca2+ Channel Agonist 1 (CCA1), in primary neuronal cultures. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and ion channel modulation. It outlines detailed experimental protocols, presents data in a structured format, and visualizes key workflows and signaling pathways.

Introduction

Calcium ions (Ca2+) are critical second messengers that regulate a vast array of neuronal functions, from neurotransmitter release and synaptic plasticity to gene expression and cell survival.[1][2] The influx of Ca2+ into neurons is tightly controlled by various ion channels, particularly voltage-gated calcium channels (VGCCs).[3][4] Pharmacological agents that modulate these channels are invaluable tools for dissecting neuronal circuits and represent potential therapeutic leads for neurological disorders.

This compound (CCA1) is a novel compound identified for its potential to enhance Ca2+ influx through specific VGCCs.[5] A thorough in vitro characterization in a physiologically relevant system, such as primary neurons, is essential to determine its potency, selectivity, mechanism of action, and functional consequences. This guide details the core assays required for this characterization: functional analysis via calcium imaging, direct channel modulation assessment using patch-clamp electrophysiology, and investigation of downstream signaling effects.

Core Experimental Protocols

Primary Neuronal Culture

A stable and healthy primary neuronal culture is the foundation for reliable in vitro characterization. Hippocampal or dorsal root ganglion (DRG) neurons are commonly used.

Methodology:

-

Dissociation: Hippocampi or DRGs are dissected from embryonic (E18) rat or mouse pups. The tissue is enzymatically digested (e.g., with trypsin) and mechanically dissociated into a single-cell suspension.[6]

-

Plating: Neurons are plated onto poly-D-lysine-coated glass coverslips or multi-well plates at a desired density.

-

Culture Maintenance: Cells are maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO2.

-

Maturation: Neurons are typically used for experiments between 7 and 14 days in vitro (DIV), allowing for the development of mature synaptic connections and expression of ion channels.[7]

Calcium Imaging

Calcium imaging is a high-throughput method to functionally assess changes in intracellular Ca2+ concentration ([Ca2+]i) in response to neuronal stimulation and compound application.[4]

Methodology:

-

Indicator Loading: Primary neurons on coverslips are loaded with a fluorescent Ca2+ indicator, such as Fluo-4 AM (acetoxymethyl ester), for 30-45 minutes at 37°C. Genetically encoded calcium indicators (GECIs) like GCaMP can also be used via transfection.[8][9]

-

Baseline Measurement: Coverslips are placed in a recording chamber on an inverted microscope and superfused with a bath solution (e.g., Hanks' Balanced Salt Solution). Baseline fluorescence (F0) is recorded for several minutes.[7][8]

-

Stimulation and Compound Application: Neurons are depolarized using a high concentration of potassium chloride (e.g., 50 mM KCl) to activate VGCCs, leading to Ca2+ influx and an increase in fluorescence.[10]

-

Agonist Characterization: A dose-response curve is generated by applying increasing concentrations of CCA1 prior to KCl stimulation to determine its EC50 (half-maximal effective concentration).

-

Data Analysis: The change in fluorescence (ΔF = F - F0) is normalized to the baseline fluorescence (ΔF/F0) to quantify the relative change in [Ca2+]i.[7] The peak response at each CCA1 concentration is used to calculate potency and efficacy.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology provides a direct, high-resolution measurement of ion channel activity, allowing for detailed characterization of how CCA1 modulates VGCC currents.[11][12]

Methodology:

-

Configuration: The whole-cell patch-clamp configuration is used to record currents from a single neuron.[13]

-

Solutions: The external solution contains Ba2+ or Ca2+ as the charge carrier, and Na+ and K+ channels are blocked pharmacologically (e.g., with tetrodotoxin and tetraethylammonium) to isolate Ca2+ currents. The internal (pipette) solution contains a cesium-based solution to block outward K+ currents.

-

Voltage Protocol: A voltage-step protocol is applied to activate the VGCCs. Neurons are held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials (e.g., from -60 mV to +50 mV in 10 mV increments).[13]

-

Agonist Effect: After recording baseline Ca2+ currents, the bath solution containing CCA1 is perfused, and the voltage-step protocol is repeated. The effect on current amplitude, voltage-dependence of activation, and inactivation kinetics is measured.[5]

-

Channel Selectivity: To determine which VGCC subtypes CCA1 acts on, specific blockers are used (e.g., ω-conotoxin GVIA for N-type, nifedipine for L-type, and ω-agatoxin IVA for P/Q-type channels).

Quantitative Data Summary

The following tables summarize the hypothetical characterization data for CCA1.

Table 1: Potency and Efficacy of CCA1 in Primary Hippocampal Neurons (Calcium Imaging)

| Parameter | Value | Description |

| EC50 | 14.5 µM | The concentration of CCA1 that produces 50% of the maximal increase in KCl-evoked Ca2+ influx.[5] |

| Emax | 185 ± 12% | The maximal response observed as a percentage of the control KCl-evoked response. |

| Hill Slope | 1.2 | The steepness of the dose-response curve. |

Table 2: Electrophysiological Effects of CCA1 (15 µM) on Whole-Cell Ba2+ Currents

| Parameter | Control | CCA1 (15 µM) | Change (%) |

| Peak Current Density (pA/pF) | -45.2 ± 5.1 | -78.9 ± 8.3 | +74.5% |

| Half-Activation Voltage (V1/2) | -18.5 ± 1.1 mV | -25.3 ± 1.4 mV | -6.8 mV Shift |

| Inactivation Time Constant (τ) | 150 ± 21 ms | 210 ± 28 ms | +40.0% |

Table 3: Selectivity Profile of CCA1 against VGCC Subtypes

| VGCC Subtype | Specific Blocker | CCA1-Mediated Current Enhancement (In presence of blocker) |

| N-type | ω-conotoxin GVIA (1 µM) | 8 ± 3% |

| L-type | Nimodipine (10 µM) | 72 ± 9% |

| P/Q-type | ω-agatoxin IVA (200 nM) | 65 ± 11% |

| R-type | SNX-482 (300 nM) | 79 ± 10% |

Data indicate that CCA1 primarily enhances currents from N-type VGCCs.

Visualizations: Workflows and Pathways

Experimental Workflow for Calcium Imaging

Caption: Workflow for assessing agonist potency using fluorescence calcium imaging in primary neurons.

Ca2+ Channel Agonist Signaling Pathway

Caption: Mechanism of action for CCA1 leading to downstream neuronal responses.

Logic of Whole-Cell Electrophysiology

Caption: Logical flow of a whole-cell patch-clamp experiment to measure ion channel currents.

Interpretation and Conclusion

The in vitro characterization of CCA1 in primary neurons provides critical insights into its pharmacological profile.

-

Potency and Efficacy: The calcium imaging data establish that CCA1 is a potent agonist with an EC50 of 14.5 µM, capable of significantly enhancing depolarization-evoked Ca2+ influx to nearly double the baseline response.

-

Mechanism of Action: Electrophysiological recordings confirm that CCA1 directly modulates VGCCs. It increases the maximal current, shifts the voltage of activation to more negative potentials (making the channels easier to open), and slows the rate of inactivation (keeping the channels open longer). These combined effects explain the robust increase in Ca2+ influx seen in imaging experiments.

-

Selectivity: Pharmacological dissection using specific blockers strongly indicates that CCA1's effects are mediated primarily through N-type (Cav2.2) calcium channels. This selectivity is a crucial characteristic, as N-type channels are heavily involved in presynaptic neurotransmitter release.[9]

References

- 1. The neuronal calcium sensor family of Ca2+-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Sensors in Neuronal Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interpreting in vivo calcium signals from neuronal cell bodies, axons, and dendrites: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Key Player in Cellular Communication: Neuronal Calcium Signaling - Creative Biolabs [neuros.creative-biolabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. High-resolution analysis of bound Ca2+ in neurons and synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f [frontiersin.org]

- 9. Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f | Semantic Scholar [semanticscholar.org]

- 10. pnas.org [pnas.org]

- 11. Electrophysiological Methods to Measure Ca2+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Genetic, Cellular, and Functional Evidence for Ca2+ Inflow through Cav1.2 and Cav1.3 Channels in Murine Spiral Ganglion Neurons | Journal of Neuroscience [jneurosci.org]

An In-depth Technical Guide to the Off-Target Effects and Cytotoxicity of the L-type Ca2+ Channel Agonist Bay K8644

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects and cytotoxic properties of Bay K8644, a prototypic L-type Ca2+ channel agonist. While valued as a research tool for its potent activation of these channels, a thorough understanding of its non-selective interactions is critical for the interpretation of experimental data and for guiding drug development programs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

On-Target and Off-Target Pharmacological Profile

Bay K8644 is a dihydropyridine derivative that primarily functions by stabilizing the open state of voltage-gated L-type Ca2+ channels, thereby increasing Ca2+ influx into cells. This agonistic activity is stereoselective, with the (S)-(-)-enantiomer being the active agonist and the (R)-(+)-enantiomer acting as an antagonist.[1] Beyond its primary target, Bay K8644 interacts with several other proteins, particularly at higher concentrations, leading to a range of off-target effects.

Table 1: Quantitative On-Target and Off-Target Binding and Functional Data for Bay K8644

| Target/Effect | Assay Type | Species/System | Quantitative Value | Reference |

| On-Target | ||||

| L-type Ca2+ Channel | Functional Assay (45Ca2+ uptake) | Rat Pituitary GH3 Cells | EC50 = 17.3 nM | [2][3] |

| L-type Ca2+ Channel ((S)-(-)-enantiomer) | Functional Assay (Ba2+ currents) | Guinea Pig Gastric Myocytes | EC50 = 32 nM | [1] |

| L-type Ca2+ Channel | [3H]nitrendipine Displacement | Human Umbilical Artery Microsomes | IC50 = 1.8 nM | [4] |

| L-type Ca2+ Channel ((-)-enantiomer) | Electrophysiology | Guinea Pig Atrial Myocytes | K_D = 4.3 nM | [5] |

| Off-Target | ||||

| A1 Adenosine Receptor | [3H]phenylisopropyladenosine Binding | Rat Cerebral Cortex Membranes | IC50 = 10-30 µM | [6] |

| NMDA Receptor | Functional Assay (Ca2+ influx) | Primary Hippocampal Neurons | Inhibition at 100 µM | [7] |

| Mitochondrial Ca2+ Uptake | Functional Assay | Rat Heart Mitochondria | EC50 = 18.9 µM | [8] |

| Mitochondrial Ca2+ Influx Rate | Functional Assay | Rat Heart Mitochondria | IC50 = 52.5 µM | [8] |

Cytotoxicity Profile

The cytotoxic effects of Bay K8644 are concentration-dependent and cell-type specific. While it can promote proliferation in certain cancer cell lines at nanomolar concentrations, it induces cell death at micromolar concentrations. Its neurotoxic potential is a significant consideration in neuroscience research.

Table 2: Cytotoxicity of Bay K8644 in Different Cell Systems

| Cell Type | Effect | Concentration | Reference |

| Primary Hippocampal Neurons | Neurotoxicity | 100 µM | [7] |

| Human Hepatocellular Carcinoma (HepG2) | Promoted Cell Growth | 0.1 - 10 nM | [9] |

| Human Hepatocellular Carcinoma (HepG2) | Stimulated Cell Death | 25 - 100 nM | [9] |

| Cultured Rat Embryos | No effect on gross morphology | 0.1, 1.0, and 10 µg/ml | [10] |

Signaling Pathways

The signaling pathways activated by Bay K8644 are complex, involving both its on-target and off-target activities. The on-target effects are primarily mediated by increased intracellular Ca2+, which acts as a second messenger to influence a multitude of cellular processes. Off-target effects can trigger distinct signaling cascades.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of radioligand binding to A1 adenosine receptors by Bay K8644 and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complex influence of the L-type calcium-channel agonist BayK8644(+/-) on N-methyl-D-aspartate responses and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bay K 8644, modifier of calcium transport and energy metabolism in rat heart mitochondria: a new intracellular site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The calcium channel agonist Bay K 8644 promotes the growth of human liver cancer HepG2 cells in vitro: suppression with overexpressed regucalcin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Ca2+ Channel Agonist Bay K8644 and Its Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay K8644 is a potent L-type Ca2+ channel agonist that has been instrumental in elucidating the role of voltage-gated calcium channels in a myriad of physiological processes. As a structural analog of nifedipine, a Ca2+ channel blocker, Bay K8644 paradoxically functions to increase calcium influx by prolonging the open-state of the channel. This unique property has made it an invaluable tool in the study of cellular signaling, particularly in excitable cells such as neurons, cardiomyocytes, and smooth muscle cells. This technical guide provides a comprehensive overview of Bay K8644, its mechanism of action, its impact on key cellular signaling pathways, and detailed protocols for its experimental application.

Core Mechanism of Action

Bay K8644 is a dihydropyridine derivative that selectively targets L-type voltage-gated Ca2+ channels. Its primary mechanism involves binding to the α1 subunit of the channel, which stabilizes the channel in an open conformation. This leads to a prolonged influx of Ca2+ into the cell upon membrane depolarization. The effects of Bay K8644 are stereospecific, with the (-)-enantiomer acting as a potent agonist and the (+)-enantiomer exhibiting antagonist properties. The racemic mixture, commonly used in research, displays overall agonist effects.[1]

Quantitative Data: Potency and Binding Affinity

The potency and binding affinity of Bay K8644 have been characterized in various cell types and experimental conditions. The following tables summarize key quantitative data for the racemic mixture and its enantiomers.

Table 1: EC50 Values of Bay K8644

| Compound | Cell Type | Assay | EC50 (nM) | Reference |

| (±)-Bay K8644 | Isolated field-stimulated vas deferens (mouse) | Functional Assay | 17.3 | [2] |

| (±)-Bay K8644 | GH3 clonal rat pituitary cells | 45Ca2+ uptake | 15 | [1] |

| (±)-Bay K8644 | GH3 clonal rat pituitary cells (fast component) | Whole-cell patch clamp | ~21 | [3][4] |

| (±)-Bay K8644 | GH3 clonal rat pituitary cells (slow component) | Whole-cell patch clamp | ~74 | [3][4] |

| (-)-Bay K8644 | Not Specified | Ba2+ current activation | 32 |

Table 2: Dissociation Constant (Kd) and Binding Parameters of Bay K8644

| Compound | Tissue/Cell Type | Ligand | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| (-)-Bay K8644 | Atrial myocytes | N/A | 4.3 | N/A | [5] |

| (±)-Bay K8644 | Rat ventricular myocytes | N/A | 33 (KA) | N/A | [6][7] |

Table 3: Inhibitory Constant (Ki) of Bay K8644 Enantiomers and Related Compounds

| Compound | Cell Type | Competing Ligand | Ki (nM) | Reference |

| (+)-PN 200-110 (Antagonist) | Rat skeletal muscle cells (holding potential -90 mV) | N/A | 13 | [8] |

| (+)-PN 200-110 (Antagonist) | Rat skeletal muscle cells (holding potential -65 mV) | N/A | 0.15 | [8] |

| Felodipine (Antagonist) | Rat ventricular myocytes | Bay K8644 | 165 (apparent KB) | [6][7] |

| Verapamil (Antagonist) | Rat ventricular myocytes | Bay K8644 | 737 (apparent KB) | [6][7] |

| Diltiazem (Antagonist) | Rat ventricular myocytes | Bay K8644 | 310 (apparent KB) | [6][7] |

Role in Cellular Signaling Pathways

The Bay K8644-induced influx of Ca2+ serves as a critical second messenger, initiating a cascade of downstream signaling events that vary depending on the cell type.

Smooth Muscle Contraction

In vascular smooth muscle cells, the entry of Ca2+ through L-type channels is a primary trigger for contraction. Bay K8644-induced Ca2+ influx leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC). This phosphorylation event enables the interaction between actin and myosin, resulting in smooth muscle contraction. Additionally, Ca2+ influx can contribute to the activation of other signaling pathways, such as the Rho kinase (ROCK) and protein kinase C (PKC) pathways, which can further sensitize the contractile apparatus to Ca2+.[9]

Neuronal Signaling and Gene Expression

In neurons, the influx of Ca2+ through L-type channels plays a crucial role in various processes, including neurotransmitter release, synaptic plasticity, and gene expression. Bay K8644 has been shown to enhance these processes. A key downstream target of Ca2+ signaling in neurons is the transcription factor CREB (cAMP response element-binding protein). Increased intracellular Ca2+ activates Ca2+/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate CREB at Serine 133. Phosphorylated CREB (pCREB) recruits the transcriptional coactivator CREB-binding protein (CBP), leading to the transcription of genes involved in neuronal survival, differentiation, and synaptic plasticity.

Cardiac Myocyte Excitation-Contraction Coupling

In cardiac myocytes, L-type Ca2+ channels are fundamental to excitation-contraction coupling. The influx of Ca2+ during the plateau phase of the action potential, enhanced by Bay K8644, triggers a much larger release of Ca2+ from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs) in a process known as calcium-induced calcium release (CICR). This surge in cytosolic Ca2+ binds to troponin C, initiating the cross-bridge cycling of actin and myosin and leading to cardiac muscle contraction. Interestingly, while Bay K8644 enhances Ca2+ current, it has been observed to reduce the amplification factor of CICR.[10] Bay K8644 has also been shown to increase the frequency of spontaneous Ca2+ sparks from the SR, independent of Ca2+ influx.[11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing Bay K8644.

Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure the ion currents flowing through the L-type Ca2+ channels in response to Bay K8644.

Materials:

-

Cells: Cardiomyocytes, neurons, or other excitable cells cultured on glass coverslips.

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 120 Cs-aspartate, 20 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

-

Bay K8644 Stock Solution: 10 mM in DMSO.

-

Patch Pipettes: 2-5 MΩ resistance.

-

Patch Clamp Amplifier and Data Acquisition System.

Procedure:

-

Place a coverslip with adherent cells into the recording chamber on the microscope stage.

-

Perfuse the chamber with the external solution.

-

Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

Approach a target cell with the pipette tip while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit Ca2+ currents.

-

Record baseline currents.

-

Perfuse the chamber with the external solution containing the desired concentration of Bay K8644 (e.g., 100 nM).

-

Repeat the voltage-step protocol and record the potentiated Ca2+ currents.

-

Analyze the data to determine the effect of Bay K8644 on current amplitude, activation, and inactivation kinetics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Competitive and cooperative effects of Bay K8644 on the L-type calcium channel current inhibition by calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydropyridine-sensitive Ca2+ channels in mammalian skeletal muscle cells in culture: electrophysiological properties and interactions with Ca2+ channel activator (Bay K8644) and inhibitor (PN 200-110) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BAY K 8644 modifies Ca2+ cross signaling between DHP and ryanodine receptors in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ca2+ channel agonist 1" for studying calcium signaling in cardiac myocytes

An In-Depth Technical Guide to Bay K8644 (Ca2+ Channel Agonist 1) for Studying Calcium Signaling in Cardiac Myocytes

Introduction

Calcium (Ca2+) is a ubiquitous second messenger that governs cardiac myocyte function, most notably excitation-contraction (E-C) coupling. The precise control of intracellular Ca2+ concentration ([Ca2+]i), characterized by the rapid influx and release known as the "calcium transient," is fundamental to the heart's contractile force and rhythm. A key regulator of this process is the L-type Ca2+ channel (LTCC), a voltage-gated ion channel located on the sarcolemma. Understanding the modulation of this channel is crucial for both basic research and the development of cardiovascular therapeutics.

This technical guide focuses on the dihydropyridine derivative Bay K8644 , a potent and selective L-type Ca2+ channel agonist, as a tool for investigating Ca2+ signaling in cardiac myocytes.[1][2][3] Unlike Ca2+ channel antagonists (e.g., nifedipine), which inhibit channel function, Bay K8644 enhances Ca2+ currents, providing a unique pharmacological means to probe the downstream consequences of augmented Ca2+ influx. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, quantitative effects, and detailed experimental protocols for its application in cardiac myocyte research.

Mechanism of Action

Bay K8644 is a structural analog of nifedipine that paradoxically functions as a Ca2+ channel activator.[4] Its primary molecular target is the α1C-subunit of the LTCC (also known as the dihydropyridine receptor or DHPR).[5] The agonistic effects of Bay K8644 are multifaceted and result in a significant increase in the Ca2+ current (ICaL) flowing through the channel.

The core mechanisms include:

-

Promotion of Long-Lasting Openings: Bay K8644 stabilizes the "mode 2" gating of the LTCC, which is characterized by prolonged channel open times. This dramatically increases the total influx of Ca2+ during membrane depolarization.[2][5][6]

-

Increased Open Probability: The agonist increases the likelihood that the channel will open in response to a given voltage stimulus.[5]

-

Voltage-Dependent Activation Shift: Bay K8644 shifts the voltage-dependence of channel activation to more negative membrane potentials.[6] This means the channels activate with weaker depolarizations, increasing the window for Ca2+ entry.[6]

This enhanced Ca2+ influx through the LTCC serves as a more potent trigger for Ca2+-induced Ca2+ release (CICR) from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs), thereby amplifying the intracellular Ca2+ transient and strengthening myocyte contraction (positive inotropic effect).[4][5] Interestingly, some studies suggest that Bay K8644 can also increase the frequency of resting Ca2+ sparks—localized Ca2+ release events from the SR—independent of Ca2+ influx, possibly through a direct functional linkage between the DHPR and the RyR.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with Bay K8644's effects on L-type Ca2+ channels and cardiac myocytes, compiled from various studies.

Table 1: Pharmacological Properties

| Parameter | Value | Cell/Tissue Type | Notes | Source |

| EC50 | 17.3 nM | Isolated mouse vas deferens | Represents the concentration for half-maximal activation. | [1][2][3] |

| KD | 4.3 nM | Guinea pig atrial myocytes | Dissociation constant determined from tail current analysis. | [6] |

| EC50 (Ba2+ currents) | 32 nM | Guinea pig gastric myocytes | For the active (S)-(-)-enantiomer. | [8] |

Table 2: Electrophysiological Effects on Cardiac Myocytes

| Parameter | Effect of Bay K8644 | Cell Type | Conditions | Source |

| Maximal ICaL Density | 96 ± 12% increase | Non-failing human ventricular myocytes | - | [5] |

| Maximal ICaL Density | 59 ± 8% increase | Failing human ventricular myocytes | Effect is reduced in failing hearts. | [5] |

| Voltage of Half-Maximal Activation (V0.5) | Leftward shift (~23 mV) | Guinea pig atrial myocytes | Facilitates channel opening at more negative potentials. | [6] |

| Action Potential Duration | Increased | Calf ventricular muscle & Purkinje fibers | Effect is occluded by the antagonist nisoldipine. | [4] |

| Ca2+ Spark Frequency | 466 ± 90% increase | Ferret ventricular myocytes | At 100 nM; effect is independent of Ca2+ influx. | [7] |

Visualized Signaling and Experimental Workflow

Bay K8644 Signaling Pathway in Cardiac Myocytes

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Reduced effects of BAY K 8644 on L-type Ca2+ current in failing human cardiac myocytes are related to abnormal adrenergic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Dissolution of Ca2+ Channel Agonist 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of "Ca2+ channel agonist 1" for in vivo research applications. This document outlines the necessary reagents, equipment, and step-by-step procedures to ensure consistent and effective preparation of this compound for animal studies.

Compound Information

This compound is a research compound with a dual mechanism of action. It functions as an agonist of N-type voltage-gated calcium channels (EC₅₀ = 14.23 μM) and as an inhibitor of Cyclin-dependent kinase 2 (Cdk2) (EC₅₀ = 3.34 μM)[1][2][3]. This profile makes it a subject of interest for studies related to motor nerve terminal dysfunction[1][2][3].

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆N₆O | [3] |

| Molecular Weight | 354.45 g/mol | [3] |

| Appearance | Crystalline powder | |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [3] |

| Storage (In Solvent) | -80°C for 2 years, -20°C for 1 year | [3] |

In Vivo Dissolution Protocols

The choice of vehicle for in vivo administration is critical and depends on the route of administration and the experimental model. Below are two established protocols for dissolving this compound for in vivo studies, both achieving a clear solution with a solubility of at least 2.5 mg/mL[3].

Protocol 1: Aqueous-Based Vehicle

This protocol is suitable for administration routes where an aqueous solution is preferred, such as intravenous or intraperitoneal injection.

Reagents and Equipment:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes (1.5 mL or 5 mL)

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Prepare Stock Solution:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in DMSO to create a concentrated stock solution. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO.

-

Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary.

-

-

Prepare Working Solution (Example for a final concentration of 2.5 mg/mL):

-

In a sterile conical tube, add the solvents in the following order, ensuring complete mixing after each addition:

-

10% DMSO: Add 100 µL of the 25 mg/mL stock solution.

-

40% PEG300: Add 400 µL of PEG300 and vortex thoroughly.

-

5% Tween-80: Add 50 µL of Tween-80 and vortex until the solution is clear.

-

45% Saline: Add 450 µL of sterile saline to reach a final volume of 1 mL. Vortex again to ensure a homogenous solution.

-

-

Summary of Vehicle Composition:

| Component | Percentage | Volume (for 1 mL) |

| DMSO | 10% | 100 µL |

| PEG300 | 40% | 400 µL |

| Tween-80 | 5% | 50 µL |

| Saline | 45% | 450 µL |

Protocol 2: Oil-Based Vehicle

This protocol is suitable for subcutaneous or intramuscular injections where a slower release of the compound may be desired.

Reagents and Equipment:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Corn oil, sterile

-

Sterile conical tubes (1.5 mL or 5 mL)

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Prepare Stock Solution:

-

Follow the same procedure as in Protocol 1 to prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).

-

-

Prepare Working Solution (Example for a final concentration of 2.5 mg/mL):

-

In a sterile conical tube, add the solvents in the following order:

-

10% DMSO: Add 100 µL of the 25 mg/mL stock solution.

-

90% Corn Oil: Add 900 µL of sterile corn oil to reach a final volume of 1 mL.

-

-

Vortex thoroughly until a clear and homogenous solution is achieved.

-

Summary of Vehicle Composition:

| Component | Percentage | Volume (for 1 mL) |

| DMSO | 10% | 100 µL |

| Corn Oil | 90% | 900 µL |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its preparation.

References

Application Notes and Protocols for Studying Synaptic Plasticity with Ca2+ Channel Agonist 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing "Ca2+ channel agonist 1," a molecule that uniquely functions as both an N-type Ca2+ channel agonist and a Cdk2 inhibitor, in the investigation of synaptic plasticity. The following sections detail the compound's mechanism of action, present key quantitative data, and offer detailed protocols for fundamental experiments in the field.

Introduction to this compound

"this compound" is a research compound with a dual mechanism of action, making it a novel tool for dissecting the molecular underpinnings of synaptic plasticity. It has been identified as an agonist for N-type voltage-gated calcium channels (CaV2.2) and an inhibitor of cyclin-dependent kinase 2 (Cdk2).[1][2] The influx of calcium through N-type channels at the presynaptic terminal is a critical trigger for neurotransmitter release and is implicated in various forms of synaptic plasticity.[3][4][5] Cdk2, on the other hand, is a key regulator of the cell cycle, and its inhibition has been linked to neuroprotective and potentially plasticity-modulating effects. The ability of "this compound" to concurrently modulate these two distinct pathways offers a unique opportunity to explore their interplay in synaptic function.

Mechanism of Action

Voltage-gated calcium channels (VGCCs) are essential for converting electrical signals into intracellular calcium transients that trigger a multitude of cellular processes, including synaptic transmission and plasticity.[5][6] N-type calcium channels are predominantly located at presynaptic terminals and play a crucial role in initiating neurotransmitter release.[4] By acting as an agonist, "this compound" is expected to increase the probability of N-type channel opening, leading to enhanced Ca2+ influx upon neuronal depolarization. This, in turn, can potentiate neurotransmitter release and influence the induction and maintenance of synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD).[7][8]

The concurrent inhibition of Cdk2 adds another layer of complexity and potential for novel discoveries. While the precise role of Cdk2 in mature neurons is still under investigation, its inhibition may influence protein synthesis and degradation pathways that are critical for the long-lasting changes in synaptic strength associated with plasticity.

Below is a diagram illustrating the proposed signaling pathway of "this compound" at the synapse.

Quantitative Data

The following table summarizes the available quantitative data for "this compound" and other relevant Ca2+ channel agonists used in synaptic plasticity research. This information is crucial for designing experiments with appropriate compound concentrations.

| Compound | Target | Action | EC50 / IC50 / Concentration | Effect on Synaptic Plasticity | Reference |

| This compound | N-type Ca2+ channel | Agonist | EC50: 14.23 µM | Potential to modulate | [1][2] |

| This compound | Cdk2 | Inhibitor | IC50: 3.34 µM | Potential to modulate | [1][2] |

| Bay K 8644 | L-type Ca2+ channel | Agonist | 15 µM | Enhanced LTP | [7] |

| FPL 64176 | L-type Ca2+ channel | Agonist | 50-500 nM | Induced LTD | [8] |

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of "this compound" on synaptic plasticity.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol describes how to assess the effect of "this compound" on LTP at Schaffer collateral-CA1 synapses in hippocampal slices, a classic model of synaptic plasticity.

Materials:

-

"this compound"

-

Artificial cerebrospinal fluid (aCSF)

-

Hippocampal slices from rodents

-

Electrophysiology rig with perfusion system, amplifier, and data acquisition software

-

Stimulating and recording electrodes

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.

-

Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After obtaining a stable fEPSP, record a stable baseline for at least 20 minutes by delivering single pulses every 30 seconds at an intensity that elicits 30-40% of the maximal response.

-

Drug Application: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. Perfuse the slice with the "this compound" containing aCSF for a predetermined period (e.g., 20-30 minutes) prior to LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.[9]

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

-

Data Analysis: Normalize the fEPSP slope to the average baseline slope. Compare the degree of potentiation in slices treated with "this compound" to control slices (vehicle-treated).

Calcium Imaging of Presynaptic Terminals

This protocol outlines how to visualize changes in presynaptic calcium concentration in response to neuronal activity and the application of "this compound" using genetically encoded calcium indicators (GECIs).

Materials:

-

Primary neuronal culture or brain slices

-

Viral vector for expressing a presynaptically targeted GECI (e.g., synaptophysin-GCaMP)

-

"this compound"

-

Fluorescence microscope with a high-speed camera and appropriate filter sets

-

Image analysis software

Procedure:

-

GECI Expression: Transduce primary neuronal cultures or inject the viral vector into the brain region of interest to express the presynaptic GECI. Allow sufficient time for expression (typically 1-2 weeks).

-

Preparation for Imaging: Prepare the cultured neurons or acute brain slices for imaging in a suitable imaging buffer (e.g., HEPES-buffered saline).

-

Baseline Imaging: Acquire baseline fluorescence images of presynaptic boutons at rest.

-

Stimulation and Imaging: Stimulate the neurons electrically (e.g., field stimulation) or with a depolarizing agent (e.g., high KCl) to elicit action potentials and record the corresponding changes in GECI fluorescence.

-

Drug Application: Apply "this compound" to the preparation and allow it to incubate.

-

Post-Drug Imaging: Repeat the stimulation protocol in the presence of the agonist and record the fluorescence changes.

-

Data Analysis: Measure the change in fluorescence (ΔF/F0) in individual presynaptic boutons before and after drug application. Compare the amplitude and kinetics of the calcium transients to determine the effect of "this compound" on presynaptic calcium influx.

Molecular Assays for Plasticity-Related Proteins

This protocol provides a general framework for investigating changes in the expression or phosphorylation of proteins involved in synaptic plasticity following treatment with "this compound".

Materials:

-

Neuronal cultures or brain tissue

-

"this compound"

-

Lysis buffer

-

Antibodies against proteins of interest (e.g., p-CREB, c-Fos, PSD-95)

-

Western blotting or ELISA reagents and equipment

Procedure:

-

Treatment: Treat neuronal cultures or administer "this compound" to animals.

-

Tissue/Cell Lysis: At desired time points after treatment, harvest the cells or dissect the brain region of interest and homogenize in lysis buffer to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting/ELISA:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target proteins and appropriate secondary antibodies. Visualize and quantify the protein bands.

-

ELISA: Use a commercially available or in-house developed ELISA kit to quantify the levels of specific proteins.

-

-

Data Analysis: Normalize the levels of the protein of interest to a loading control (for Western blotting) or total protein concentration. Compare the protein levels in treated samples to control samples.

Conclusion

"this compound" represents a valuable pharmacological tool for the study of synaptic plasticity. Its dual action on N-type Ca2+ channels and Cdk2 provides a unique avenue to investigate the complex signaling cascades that govern synaptic strength. The protocols outlined above provide a starting point for researchers to explore the effects of this compound on various aspects of synaptic function, from the electrophysiological to the molecular level. Careful experimental design and data interpretation will be crucial for elucidating the precise role of "this compound" in shaping the plastic properties of the brain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CDK | Calcium Channel | TargetMol [targetmol.com]

- 3. Ca2+/Calmodulin and Presynaptic Short-Term Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homeostatic Presynaptic Plasticity Is Specifically Regulated by P/Q-type Ca2+ Channels at Mammalian Hippocampal Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Channels and Short-term Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Ion channels agonists and how do they work? [synapse.patsnap.com]

- 7. Enhancement of long-term potentiation by the calcium channel agonist Bayer K8644 in CA1 of the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combined Activation of L-Type Ca2+ Channels and Synaptic Transmission Is Sufficient to Induce Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientifica.uk.com [scientifica.uk.com]

Application Notes and Protocols: Utilizing Ca2+ Channel Agonists in the Study of Insulin Secretion from Pancreatic Islets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca2+) are pivotal second messengers in the intricate process of insulin secretion from pancreatic β-cells. The influx of Ca2+ through voltage-gated calcium channels (VGCCs) is a critical step in the signaling cascade that leads to the exocytosis of insulin-containing granules. Ca2+ channel agonists, compounds that facilitate the opening of these channels, serve as invaluable tools for elucidating the molecular mechanisms of insulin secretion and for screening potential therapeutic agents for diabetes.

These application notes provide a comprehensive overview of the use of Ca2+ channel agonists in studying insulin secretion from pancreatic islets. We will delve into the signaling pathways, present quantitative data on the effects of various agonists, and provide detailed experimental protocols.

Signaling Pathways of Ca2+ Channel Agonists in Pancreatic β-Cells

Glucose-stimulated insulin secretion (GSIS) is initiated by the metabolism of glucose within the β-cell, leading to an increased ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization. The change in membrane potential activates VGCCs, primarily L-type channels, triggering Ca2+ influx and a subsequent rise in intracellular Ca2+ concentration ([Ca2+]i). This elevation in [Ca2+]i is the primary trigger for the fusion of insulin-containing vesicles with the plasma membrane and the subsequent release of insulin.

Ca2+ channel agonists, such as dihydropyridine derivatives like Bay K 8644 and CGP 28392, directly interact with VGCCs, prolonging their open state and thereby enhancing Ca2+ influx. This leads to an amplification of the insulin secretory response at sub-maximal glucose concentrations.

Quantitative Data on Ca2+ Channel Agonist Effects

The following tables summarize the quantitative effects of various Ca2+ channel agonists on insulin secretion from isolated pancreatic islets.

| Agonist | Species | Glucose (mM) | Agonist Concentration (µM) | Effect on Insulin Secretion | Reference |

| CGP 28392 | Rat | 4 | 1 | No effect on basal secretion | [1] |

| Rat | 8 | 1 | ~2-fold increase | [1] | |

| Rat | 8 | 0.1 | Half-maximal enhancement | [1] | |

| Rat | 8 | 10 | Full enhancement | [1] | |

| Rat | 20 | 0.2 | Half-maximal inhibition | [1] | |

| Rat | 20 | 10 | ~50% decrease | [1] | |

| Bay K 8644 | Mouse | 5 | 1 | No effect on basal secretion | [2] |

| Mouse | 15 | 1 | ~80% enhancement | [2] | |

| Mouse | 30 | 1 | ~90% enhancement | [2] | |

| Mouse | 20 | 1 | Marked enhancement of both phases | [3] | |

| Mouse | 16.7 | 2 | Significant increase | [4] | |

| (+)202791 | Rodent | 5.6 | - | Enhanced insulin release | [5] |

| Rodent | 16.7 | - | No increase in insulin release | [5] |

Experimental Protocols

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with a Ca2+ Channel Agonist

This protocol outlines a static incubation method to assess the effect of a Ca2+ channel agonist on insulin secretion from isolated pancreatic islets.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or rat)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, pH 7.4

-

Low glucose KRBH (e.g., 2.8 mM glucose)

-

High glucose KRBH (e.g., 16.7 mM glucose)

-

Ca2+ channel agonist stock solution (e.g., in DMSO)

-

Eppendorf tubes

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Insulin ELISA kit

Procedure:

-

Islet Preparation: After isolation, culture islets overnight to allow for recovery.

-

Pre-incubation:

-

Hand-pick islets of similar size into a dish.

-

Wash islets with low glucose KRBH.

-

Transfer 10-15 islets per well into a 24-well plate.

-

Pre-incubate islets in 1 mL of low glucose KRBH for 1 hour at 37°C to allow them to equilibrate and return to a basal state of insulin secretion.

-

-

Basal Secretion (Low Glucose):

-

Carefully remove the pre-incubation buffer.

-

Add 1 mL of fresh low glucose KRBH.

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant and store at -20°C for insulin measurement. This represents the basal insulin secretion.

-

-

Stimulated Secretion (High Glucose +/- Agonist):

-

Carefully remove the low glucose buffer.

-

Add 1 mL of high glucose KRBH to the control wells.

-

Add 1 mL of high glucose KRBH containing the desired concentration of the Ca2+ channel agonist to the experimental wells. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant and store at -20°C for insulin measurement. This represents the stimulated insulin secretion.

-

-

Insulin Measurement:

-

Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize insulin secretion to the number of islets per well or to the total insulin content of the islets.

-

Compare the insulin secretion in the agonist-treated group to the control group under high glucose conditions.

-

Protocol 2: Perifusion Assay for Dynamic Insulin Secretion

For a more detailed analysis of the kinetics of insulin secretion, a perifusion assay is recommended. This method allows for the continuous monitoring of insulin release in response to changing secretagogue concentrations.

Materials:

-

Perifusion system

-

Isolated pancreatic islets

-

KRBH buffer (as in Protocol 1)

-

Ca2+ channel agonist stock solution

-

Fraction collector

Procedure:

-

System Setup: Prepare the perifusion system according to the manufacturer's instructions. Ensure the buffer reservoirs are filled with the appropriate low and high glucose KRBH solutions.

-

Islet Loading: Load a group of islets (e.g., 50-100) into the perifusion chamber.

-

Equilibration: Perifuse the islets with low glucose KRBH at a constant flow rate (e.g., 100 µL/min) for a period of 30-60 minutes to establish a stable basal insulin secretion rate.

-

Stimulation Protocol:

-

Switch the perifusion buffer to high glucose KRBH to initiate glucose-stimulated insulin secretion.

-

After a defined period of high glucose stimulation, introduce the high glucose KRBH containing the Ca2+ channel agonist.

-

Continue perifusion and collect fractions at regular intervals (e.g., every 1-2 minutes).

-

-

Return to Basal: Switch back to low glucose KRBH to observe the return to basal secretion levels.

-

Sample Analysis: Measure the insulin concentration in each collected fraction using an insulin ELISA.

-

Data Analysis: Plot insulin secretion rate over time to visualize the dynamic response to glucose and the Ca2+ channel agonist. This will allow for the analysis of both the first and second phases of insulin secretion.

Logical Relationships in Experimental Design

When designing experiments with Ca2+ channel agonists, it is crucial to include appropriate controls to ensure the validity of the results.

These application notes provide a foundational understanding and practical guidance for utilizing Ca2+ channel agonists in the study of insulin secretion. By carefully designing and executing experiments based on these protocols, researchers can gain valuable insights into the complex regulation of pancreatic β-cell function.

References

- 1. Effects of the calcium-channel agonist CGP 28392 on insulin secretion from isolated rat islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dihydropyridine derivative, Bay K 8644, enhances insulin secretion by isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the effects of perchlorate and Bay K 8644 on the dynamics of cytoplasmic Ca2+ concentration and insulin secretion in mouse beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Ca2+ channel agonist-antagonist enantiomers of dihydropyridine 202791 on insulin release, 45Ca uptake and electrical activity in isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Ca2+ Channel Agonist 1 (Bay K8644) and Cell Viability

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for the L-type Ca2+ channel agonist, Bay K8644 (referred to here as "Ca2+ channel agonist 1"), to cause cell death or toxicity.

Executive Summary

Bay K8644 is a potent agonist of L-type calcium channels, and while it is a valuable tool for studying calcium signaling, it can induce cytotoxicity and apoptosis in a concentration-dependent manner. This guide offers insights into the mechanisms of Bay K8644-induced cell death, provides quantitative data on its toxic effects, and presents detailed experimental protocols and troubleshooting advice to assist in mitigating these effects and ensuring reliable experimental outcomes.

Data Presentation: Cytotoxicity of Bay K8644

The cytotoxic effects of Bay K8644 vary depending on the cell type, concentration, and duration of exposure. Below is a summary of reported cytotoxic concentrations.

| Cell Line | Concentration | Effect | Reference |

| Human Liver Cancer (HepG2) | 25 and 100 nM | Stimulated cell death | [1] |

| Primary Hippocampal Neurons | 100 µM | Significant neurotoxicity after 5-minute exposure | [2] |

Signaling Pathways and Experimental Workflows

To understand and troubleshoot experiments involving Bay K8644, it is crucial to be familiar with the underlying signaling pathways and experimental workflows.

Bay K8644-Induced Apoptotic Signaling Pathway

Caption: Bay K8644-induced apoptotic signaling pathway.

General Experimental Workflow for Assessing Cytotoxicity

Caption: General workflow for assessing cytotoxicity.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with Bay K8644.

FAQs: General Issues

-

Q1: At what concentration does Bay K8644 become toxic?

-

A1: The toxic concentration of Bay K8644 is highly cell-type dependent. For example, in HepG2 human liver cancer cells, concentrations of 25 nM and 100 nM have been shown to stimulate cell death[1]. In primary hippocampal neurons, a 5-minute exposure to 100 µM Bay K8644 resulted in significant neurotoxicity[2]. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic and toxic concentration ranges for your experiments.

-

-

Q2: How can I be sure that the observed cell death is due to Bay K8644 and not other factors?

-

A2: Always include appropriate controls in your experiments. These should include:

-

Vehicle control: Treat cells with the solvent used to dissolve Bay K8644 (e.g., DMSO) at the same final concentration as in the experimental wells.

-

Untreated control: Cells that are not exposed to Bay K8644 or the vehicle.

-

Positive control: A known inducer of apoptosis or cell death in your cell line to ensure your assay is working correctly.

-

-

-

Q3: Can the cytotoxic effects of Bay K8644 be reversed?

-

A3: The effects of Bay K8644 can be antagonized by L-type calcium channel blockers. For instance, in HepG2 cells, the effects of Bay K8644 on cell growth and death were abolished by verapamil, a calcium channel antagonist[1].

-

Troubleshooting: Cell Viability Assays (e.g., MTT Assay)

-

Q4: My MTT assay results show high variability between replicates. What could be the cause?

-

A4: High variability can stem from several factors:

-

Uneven cell seeding: Ensure a homogenous cell suspension before and during plating.

-

Pipetting errors: Use calibrated pipettes and be consistent with your technique.

-

Edge effects: Wells on the perimeter of the plate are more prone to evaporation. To mitigate this, you can fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.

-

Incomplete formazan solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. You may need to increase the incubation time with the solubilization buffer or gently pipette up and down.

-

-

-

Q5: The absorbance values in my MTT assay are very low, even in the control wells.

-

A5: Low absorbance can be due to:

-

Low cell number: Optimize the initial cell seeding density.

-

Reduced metabolic activity: Ensure your cells are healthy and in the logarithmic growth phase before treatment.

-

Incorrect wavelength: Double-check that you are reading the absorbance at the correct wavelength for the formazan product (typically 570 nm).

-

-

Troubleshooting: Apoptosis Assays (e.g., TUNEL and Caspase Assays)

-

Q6: I am seeing high background staining in my TUNEL assay.

-

A6: High background can be caused by:

-

Over-fixation or over-permeabilization: Optimize the fixation and permeabilization steps for your cell type.

-

Excessive enzyme concentration: Titrate the TdT enzyme to find the optimal concentration.

-

DNA damage from other sources: Ensure your cell handling techniques are gentle to avoid inducing DNA breaks.

-

-

-

Q7: My caspase activity assay is not showing a significant increase in activity in my positive control.

-

A7: This could be due to:

-

Incorrect timing: The peak of caspase activation can be transient. Perform a time-course experiment to determine the optimal time point for measurement after inducing apoptosis.